molecular formula C21H26N2O2 B2620713 N-(4-(pyrrolidin-1-yl)phenethyl)-2-(m-tolyloxy)acetamide CAS No. 952993-38-3

N-(4-(pyrrolidin-1-yl)phenethyl)-2-(m-tolyloxy)acetamide

Cat. No. B2620713
CAS RN: 952993-38-3
M. Wt: 338.451
InChI Key: HUVPPHXYMHWWMV-UHFFFAOYSA-N
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Description

N-(4-(pyrrolidin-1-yl)phenethyl)-2-(m-tolyloxy)acetamide, also known as MT-45, is a synthetic opioid that was first synthesized in the 1970s. MT-45 is structurally similar to other opioids, such as fentanyl and morphine, but it has a unique chemical structure that makes it a promising candidate for scientific research.

Scientific Research Applications

Synthesis Techniques

The synthesis of compounds related to N-(4-(pyrrolidin-1-yl)phenethyl)-2-(m-tolyloxy)acetamide employs various techniques, highlighting the chemical versatility and adaptability of pyrrolidine-based structures. For example, the atom-transfer cyclisation of 2-iodo-N-(prop-2-enyl)acetamides using triethylborane results in 4-(iodomethyl)pyrrolidin-2-ones, demonstrating a method to synthesize γ-lactones and pyrrolidine derivatives efficiently (Ikeda et al., 1998). Additionally, the intramolecular cyclisation of N-(2-alken-1-yl)amides mediated by Mn(III) presents a regioselective approach to creating 1,3,4-trisubstituted pyrrolidin-2-ones, useful for synthesizing biologically active amino acids containing the pyrrolidine ring in both enantiomerically pure forms (Galeazzi et al., 1996).

Chemical Structure and Function

N-substituted 3,4-fullero pyrrolidine synthesis through 1,3-Dipolar cycloaddition of the azomethine ylide, leading to fullerene α-amino acids like fullerene aspartic acid and fullerene glutamic acid, demonstrates the compound's potential in medicine and biology due to its unique chemical structures (Zhang et al., 2012).

Biological Applications

The structural and activity studies related to N-substituted acetamides, like the series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, have shown potent and selective kappa-opioid agonistic properties. This indicates the potential therapeutic applications of such compounds in pain management and neurological disorders (Barlow et al., 1991).

Analytical Techniques

The SIMPLE (secondary isotope multiplet NMR spectroscopy of partially labeled entities) technique, applied to heteroaromatic tautomerism, confirms that N-(pyridin-2-yl)acetamide exists as the amide tautomer-rotamer in various solvents, illustrating the method's utility in studying tautomerism and potentially guiding the synthesis of related compounds (Katritzky & Ghiviriga, 1995).

properties

IUPAC Name

2-(3-methylphenoxy)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-17-5-4-6-20(15-17)25-16-21(24)22-12-11-18-7-9-19(10-8-18)23-13-2-3-14-23/h4-10,15H,2-3,11-14,16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVPPHXYMHWWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCCC2=CC=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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